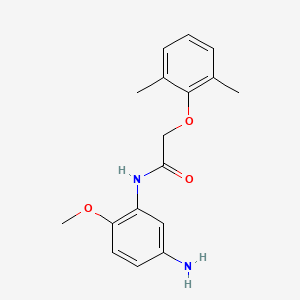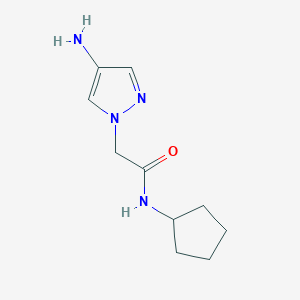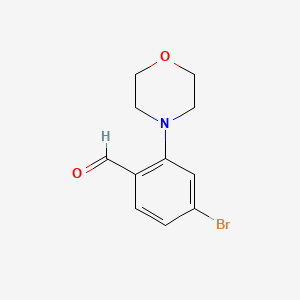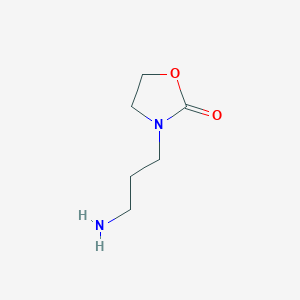
3-(3-Aminopropyl)-1,3-oxazolidin-2-on
Übersicht
Beschreibung
3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Aminopropyl)-1,3-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Aminopropyl)-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminopropyl)-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oberflächenmodifikation von Metalloxid-Nanopartikeln
Die Verbindung wird als Silanierungsmittel zur chemischen Modifikation von Metalloxid-Nanopartikel (MONP) Oberflächen verwendet. Die Einführung von Amingruppen verbessert ihre Dispergierbarkeit und antibakterielle Eigenschaft, wodurch sie für verschiedene direkte Anwendungen wie elektrochemische Sensoren, Katalysatoren und Pickering-Emulsionen geeignet sind .
Biomedizinische Anwendungen
Im biomedizinischen Bereich stellt die Verbindung eine Verknüpfung für zahlreiche organische, anorganische oder biochemische Anlagerungen bereit, die für die Wirkstoffabgabe, die Entfernung von Verunreinigungen, die Immobilisierung von Katalysatoren und die medizinische Bildgebung unerlässlich sind. Diese Vielseitigkeit macht sie zu einer wertvollen Komponente bei der Entwicklung multifunktionaler mesoporöser Siliciumdioxid-Nanopartikel für Theranostik und gezieltes Tracking .
Umweltreinigung
Die Verbindung wurde bei der Adsorption von Schwermetallen aus wässrigen Lösungen eingesetzt. Sie wird verwendet, um magnetisches Graphenoxid zu funktionalisieren, wodurch ein Nanoverbundstoff entsteht, der eine hohe Adsorptionskapazität für Schwermetalle wie Pb (II), Cd (II) und Ni (II) aufweist, was für die Wasser- und Abwasserbehandlung entscheidend ist .
Affinitätschromatographie
Sie fungiert als Adsorptionsmittel für die Affinitätschromatographie, bei der sie zur Herstellung positiv geladener Objektträger verwendet wird, die für verschiedene immunhistochemische und in-situ-Hybridisierungsverfahren geeignet sind. Diese Anwendung ist bedeutsam für die Reinigung von Biomolekülen und in diagnostischen Assays .
Funktionalisierung von Oxidoberflächen
Die Verbindung wird häufig zur Funktionalisierung von Oxidoberflächen verwendet, die Hydroxylgruppen aufweisen. Diese Oberflächen können schnell mit Silanmolekülen wechselwirken und kovalente Bindungen bilden, was ein entscheidender Schritt bei der Herstellung von Materialien für verschiedene wissenschaftliche Anwendungen ist .
Wirkmechanismus
Target of Action
3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a type of organosilane molecule that is frequently used in silane-based functionalization processes . The primary targets of this compound are surfaces with hydroxyl groups (-OH) bearing high surface energy . These surfaces can rapidly interact and form a covalent bond with silane molecules .
Mode of Action
The compound interacts with its targets through a process known as silanization . This process involves the functionalization of surfaces with alkoxysilane molecules . The compound can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
The biochemical pathways affected by 3-(3-Aminopropyl)-1,3-oxazolidin-2-one are primarily related to the functionalization of surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property . The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to various applications .
Result of Action
The result of the action of 3-(3-Aminopropyl)-1,3-oxazolidin-2-one is the creation of functionalized surfaces that can be used for various applications . These include the development of electrochemical sensors, catalysts, and Pickering emulsions . The compound also enables the covalent attachment of organic films to metal oxides .
Action Environment
The action of 3-(3-Aminopropyl)-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the process of silanization can be affected by the presence of water or other solvents . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMNQRJDFNOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019391-02-6 | |
| Record name | 3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


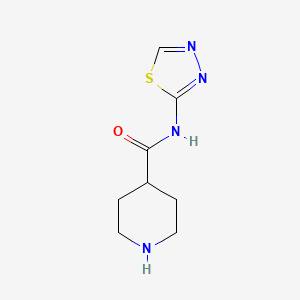
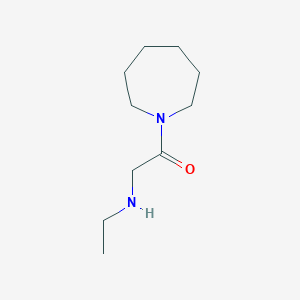

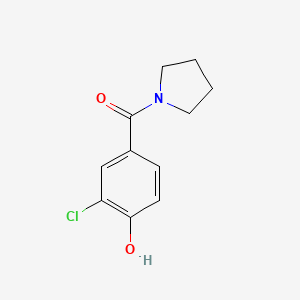
![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)
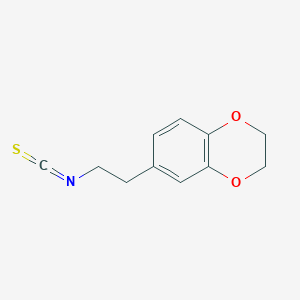
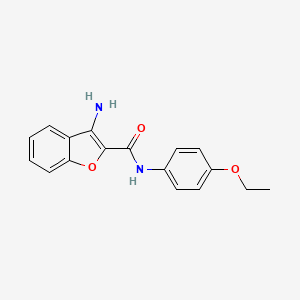
![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)

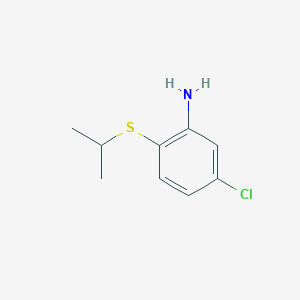
![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)
